molecular formula C23H23N5O2S B2391543 N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894044-01-0

N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2391543
CAS No.: 894044-01-0
M. Wt: 433.53
InChI Key: BZPFTIXIZMGHAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Antioxidant and Antiradical Activities

Reactivity of 1,2,4-Triazole-3-thione Derivatives Recent studies highlight the antioxidant and antiradical activities of 1,2,4-triazole-3-thione derivatives. These compounds have shown significant positive impacts on biochemical processes, especially in patients exposed to high doses of radiation. The reactivity and potential biological applications of these derivatives, including N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, are a subject of ongoing research, with a focus on their synthesis and pharmacological activities (А. G. Kaplaushenko, 2019).

Biological Features and Potential Applications

Biological Activities of 1,2,4-Triazole Derivatives 1,2,4-triazole derivatives, including the compound , have been extensively studied for their wide range of biological activities. These compounds have demonstrated antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The versatility in chemical modeling of these derivatives offers significant potential for developing new biologically active substances (M. V. Ohloblina, 2022).

Potential in Organic Synthesis and Medicinal Applications

Heterocyclic N-Oxide Derivatives The synthesis and chemistry of heterocyclic N-oxide derivatives have gained attention due to their functionality in organic synthesis, catalysis, and medicinal applications. These compounds have been employed in metal complex formation, catalyst design, asymmetric synthesis, and as intermediates with significant biological importance. The relevance of these derivatives in various medical and pharmaceutical applications underlines the potential of compounds like this compound (Dongli Li et al., 2019).

Antibacterial Activity and Clinical Applications

1,2,3-Triazole- and 1,2,4-Triazole-Containing Hybrids against S. aureus 1,2,4-triazole derivatives have been identified as potent inhibitors of various bacterial functions, showing promising antibacterial activity against clinically significant organisms, including drug-resistant forms. The clinical applications of these hybrids in treating bacterial infections highlight the significance of exploring the therapeutic potential of specific compounds like this compound (Jie Li & Junwei Zhang, 2021).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and it involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity information, handling precautions, and disposal methods .

Future Directions

This involves discussing potential future research directions or applications for the compound .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-16-7-9-17(10-8-16)19-11-12-21-25-26-23(28(21)27-19)31-15-22(29)24-14-13-18-5-3-4-6-20(18)30-2/h3-12H,13-15H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPFTIXIZMGHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCCC4=CC=CC=C4OC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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